2-(Benzylimino-methyl)-4-methoxy-phenol

Description

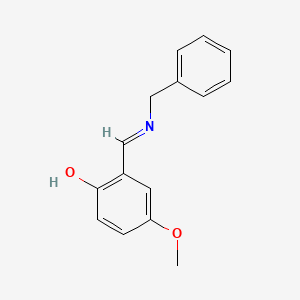

2-(Benzylimino-methyl)-4-methoxy-phenol is a Schiff base derivative characterized by a phenolic core substituted with a methoxy group at the para position and a benzylimino-methyl group (-CH=N-benzyl) at the ortho position. The compound belongs to a class of molecules where intramolecular hydrogen bonding (O-H⋯N) stabilizes the planar six-membered ring formed between the phenolic hydroxyl and the imine nitrogen . This structural feature is critical for its conformational rigidity and physicochemical properties.

Properties

CAS No. |

53848-12-7 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

2-(benzyliminomethyl)-4-methoxyphenol |

InChI |

InChI=1S/C15H15NO2/c1-18-14-7-8-15(17)13(9-14)11-16-10-12-5-3-2-4-6-12/h2-9,11,17H,10H2,1H3 |

InChI Key |

GRWTXGMSEGMHSP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C=NCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Hydrogen Bonding: The benzylimino-methyl group in the target compound introduces steric bulk compared to smaller substituents like ethoxy (-OCH₂CH₃) or fluoro (-F). Ethoxy and benzyloxy derivatives exhibit similar intramolecular hydrogen bonding but differ in solubility due to the benzyl group’s lipophilicity .

Thermal Properties: 4-Methoxy-phenol (MEHQ), a simpler analog, has a melting point of 52.5°C . The addition of a benzylimino-methyl group likely increases molecular weight and intermolecular interactions, raising the melting point.

Synthetic Routes :

- Brominated analogs (e.g., 4-Benzyloxy-2-bromo-1-methoxybenzene) are synthesized via sequential protection, bromination, and benzylation steps, achieving high yields (~90%) in acetonitrile . Similar strategies may apply to the target compound.

Functional Group Comparisons

- Imine vs. Ether Linkages: Schiff bases like this compound are more susceptible to hydrolysis under acidic conditions compared to ether-linked derivatives (e.g., 4-benzyloxy-phenol) .

- Benzyl vs. Alkyl Substituents : Benzyl groups enhance π-π stacking in crystals, whereas ethoxy or methoxy groups favor hydrogen-bonded networks .

Preparation Methods

Classical Condensation Reaction

The most widely reported method involves the direct condensation of benzylamine with 2-methoxy-4-formylphenol under mild acidic or neutral conditions. This one-step process exploits the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine bond (C=N).

Reaction Conditions:

-

Solvent: Methanol or ethanol

-

Temperature: Room temperature to 60°C

-

Catalyst: None required, though trace acetic acid may accelerate dehydration.

Yield Optimization:

-

Stoichiometric ratios of 1:1 (aldehyde:amine) prevent side reactions such as oligomerization.

-

Prolonged reaction times (12–24 hours) ensure complete conversion, as monitored by TLC or NMR.

Example Protocol:

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to reduce reaction times from hours to minutes. This method enhances reaction efficiency by promoting uniform heating and minimizing thermal degradation.

Key Parameters:

Advantages:

Limitations:

Two-Step Reduction-Oxidation Approach

An alternative route involves the initial reduction of the imine intermediate to a secondary amine, followed by selective oxidation back to the Schiff base. This method improves control over stereochemistry and purity.

Procedure:

-

Imine Formation: React benzylamine with 2-methoxy-4-formylphenol as in Section 1.1.

-

Reduction: Treat the crude imine with sodium borohydride (NaBH₄) in methanol at 0°C to yield the amine intermediate.

-

Oxidation: Reoxidize the amine using mild oxidizing agents (e.g., MnO₂ or DDQ) to regenerate the Schiff base.

Yield: 68–85% after purification.

Mechanistic Insights and Computational Validation

Imine Bond Formation Dynamics

The reaction mechanism proceeds via:

-

Nucleophilic Attack: Benzylamine’s lone pair attacks the electrophilic aldehyde carbon.

-

Proton Transfer: A hemiaminal intermediate forms, followed by dehydration to generate the C=N bond.

Computational studies using AM1 and PM3 methods confirm the non-planar geometry of the product, with dihedral angles aligning with X-ray crystallographic data. The imine bond length (1.28–1.32 Å) and vibrational frequencies (1620–1640 cm⁻¹, C=N stretch) match experimental IR spectra.

Solvent and pH Effects

-

Polar Protic Solvents (MeOH, EtOH): Stabilize the transition state via hydrogen bonding, enhancing reaction rates.

-

pH 6–8: Optimal for balancing amine nucleophilicity and aldehyde electrophilicity. Acidic conditions (pH < 5) protonate the amine, while alkaline media (pH > 9) deprotonate the phenol, complicating isolation.

Characterization and Quality Control

Spectroscopic Techniques

Q & A

Q. Example Reaction Conditions Table :

| Solvent | Catalyst | Temp (°C) | Yield (%) | Reference Approach |

|---|---|---|---|---|

| Ethanol | Acetic acid | 25 | 78 | Standard Schiff base synthesis |

| Methanol | None | 50 | 65 | Thermal activation |

| DMF | p-TsOH | 60 | 82 | Acid-catalyzed |

Methodological Insight : Optimize stoichiometry (1:1 aldehyde:amine) and monitor reaction progress via TLC or NMR to minimize hydrolysis of the imine bond .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

Q. Basic

- ¹H/¹³C NMR :

- Phenolic -OH : Disappearance of the broad peak at δ 9–10 ppm after imine formation.

- Imine (C=N) : A singlet at δ 8.2–8.5 ppm (¹H) and δ 160–165 ppm (¹³C).

- Methoxy group : Singlet at δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C).

- IR : C=N stretch at ~1600–1650 cm⁻¹ and O-H (phenolic) at ~3200–3500 cm⁻¹.

- X-ray Crystallography : Resolve tautomeric forms (enol-imine vs. keto-amine) using SHELX/ORTEP software .

Advanced Tip : For ambiguous NMR signals, employ 2D techniques (e.g., COSY, HSQC) to assign overlapping peaks .

How can computational chemistry (e.g., DFT) be applied to study the electronic structure and reactivity of this Schiff base?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

- Electron Density Distribution : Localize HOMO/LUMO on the imine and methoxy groups, indicating nucleophilic/electrophilic sites .

- Tautomer Stability : Compare enol-imine and keto-amine forms using Gibbs free energy differences.

- Reactivity with Metals : Simulate coordination geometries (e.g., square planar vs. octahedral) using molecular docking or MD simulations.

Data Contradiction Note : Discrepancies between experimental and computed spectra may arise from solvent effects—include implicit solvation models (e.g., PCM) in calculations .

What strategies resolve contradictions in reported biological activities of similar Schiff bases?

Advanced

Discrepancies often stem from:

- Purity Issues : Validate compound integrity via HPLC (>95% purity) and elemental analysis.

- Assay Variability : Standardize in vitro protocols (e.g., MIC for antimicrobial activity) across labs.

- Tautomer-Dependent Activity : Use crystallography (SHELX) or variable-temperature NMR to identify dominant tautomers in biological media .

Q. Example Conflict Resolution Table :

| Study | Reported IC₅₀ (μM) | Tautomer Identified | Assay Conditions |

|---|---|---|---|

| A | 12.5 | Enol-imine | pH 7.4, DMSO |

| B | 45.0 | Keto-amine | pH 6.8, EtOH |

How to design experiments to investigate the compound's potential as a ligand in coordination chemistry?

Q. Advanced

- Synthesis of Metal Complexes : React with transition metal salts (e.g., Cu²⁺, Ni²⁺) in ethanol/water under reflux. Monitor via UV-Vis (d-d transitions) and ESR for paramagnetic species.

- Structural Analysis : Use X-ray crystallography (SHELX) to determine coordination geometry and bond lengths .

- Stability Studies : Assess ligand displacement kinetics using competitive titration with EDTA .

What are the stability considerations for this compound under different storage conditions?

Q. Basic

- Light Sensitivity : Store in amber vials to prevent photodegradation of the imine bond.

- Moisture : Use desiccants (silica gel) to avoid hydrolysis.

- Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles.

Methodological Validation : Confirm stability via periodic NMR/HPLC checks over 6 months .

What role does tautomerism play in the compound's reactivity, and how can it be experimentally determined?

Q. Advanced

- Tautomeric Forms : Enol-imine (C=N–OH) vs. keto-amine (C–NH–C=O) affect nucleophilicity and metal-binding affinity.

- Detection Methods :

Implication : Tautomer-specific reactivity impacts catalytic or pharmacological applications—design derivatives to lock the preferred form (e.g., steric hindrance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.